Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
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Overview
Description
“Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” is a chemical compound that has been studied for its potential anticancer properties . It has been synthesized and evaluated for anticancer activity against various cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The molecular structure of these compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their C, H, and N analysis .
Scientific Research Applications
Antimicrobial Activity
Compounds containing the thiazole ring, such as sulfathiazole, have been found to have antimicrobial properties . This suggests that “Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” could potentially be used in the development of new antimicrobial drugs.
Antiretroviral Activity
Thiazoles are also found in antiretroviral drugs like Ritonavir . This indicates that “Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” could be explored for its potential antiretroviral activity.
Antifungal Activity
Abafungin, an antifungal drug, also contains a thiazole ring . This suggests that “Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” could have potential applications in antifungal treatments.
Antineoplastic Activity
Thiazoles are found in antineoplastic drugs like Tiazofurin and Bleomycine . This suggests that “Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” could be used in the development of new antineoplastic drugs.
Anti-inflammatory and Analgesic Activity
A series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and evaluated for their anti-inflammatory and analgesic activities . This suggests that “Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” could potentially be used in the development of new anti-inflammatory and analgesic drugs.
Antitumor Activity
Some compounds containing the thiazole ring have shown potential antitumor activity against different cell lines . This suggests that “Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” could be used in the development of new antitumor drugs.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Pyrimidine, another component of the compound, is an integral part of DNA and RNA, which imparts diverse pharmacological properties .
Mode of Action
For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
A compound with a similar structure was found to have highly favorable physicochemical and admet properties, leading to a predicted low oral dose in humans .
Result of Action
Compounds with similar structures have demonstrated significant antiviral and anti-inflammatory activities .
Future Directions
properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-14(10-2-3-12-13(6-10)22-9-18-12)20-7-11(8-20)19-15-16-4-1-5-17-15/h1-6,9,11H,7-8H2,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZKXHJOMDIXCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)NC4=NC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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